molecular formula C14H20N2O2 B111937 n-Cbz-trans-1,4-cyclohexanediamine CAS No. 149423-70-1

n-Cbz-trans-1,4-cyclohexanediamine

Cat. No.: B111937
CAS No.: 149423-70-1
M. Wt: 248.32 g/mol
InChI Key: JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-trans-1,4-cyclohexanediamine is a specialty product used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 .


Synthesis Analysis

A catalytic methodology has been developed to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . The two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H20N2O2 . The hydrochloride form of this compound has a molecular formula of C14H21ClN2O2 and a molecular weight of 284.79 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.32 . The hydrochloride form of this compound has a molecular weight of 284.79 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Enantio-differentiation and Molecule Discrimination

  • A unique probe utilizing the symmetry of a chiral hydroxamic acid derived from cyclohexanediamine has shown the capability to discriminate molecules with diverse functionalities. This method enables accurate measurement of enantiomeric excess, demonstrating the potential of cyclohexanediamine derivatives in stereochemical analysis (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).

Pharmaceutical Residue Monitoring in Marine Environment

  • The use of polar organic chemical integrative sampling (POCIS) passive samplers, which can semi-quantitatively and qualitatively screen pharmaceuticals and transformation products in seawater, has been applied to monitor residues of carbamazepine (CBZ) and its main metabolites. The study highlights the significance of cyclohexanediamine derivatives in understanding the environmental and health impacts of pharmaceuticals in coastal areas (Martínez Bueno, Herrera, Munaron, Boillot, Fenet, Chiron, & Gomez, 2016).

Development of Flexible and Transparent Polyimide Films

  • Polyimide precursors were polymerized from trans-1,4-cyclohexanediamine (CHDA) with other anhydrides to produce flexible and transparent polyimide films. These films showcased low coefficients of thermal expansion and low dielectric constants, indicating the role of cyclohexanediamine derivatives in the production of advanced materials with desirable thermal and electrical properties (Hasegawa, Horiuchi, & Wada, 2007).

Fluorescent Zinc Sensors

  • Cyclohexanediamine-based tetrakisquinoline derivatives have been prepared and investigated for their zinc-induced fluorescent response. The derivatives exhibited enhanced fluorescence upon binding with zinc, showcasing the potential of cyclohexanediamine derivatives in developing sensitive and selective sensors for metal ions (Mikata, Sato, Takeuchi, Kuroda, Konno, & Iwatsuki, 2013).

Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides

  • A commercially available 1,2-diamine, including derivatives of cyclohexanediamine, has been used as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This application demonstrates the importance of cyclohexanediamine derivatives in facilitating challenging chemical reactions at mild conditions (Saito & Fu, 2007).

Safety and Hazards

N-Cbz-trans-1,4-cyclohexanediamine is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

Future Directions

The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

Mechanism of Action

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes in some way. The exact nature of these interactions would depend on the specific context in which the compound is used.

Biochemical Pathways

It’s known that such compounds can be used in the synthesis of drugs , suggesting that they might interact with a variety of biochemical pathways depending on the specific drug being synthesized.

Result of Action

Given its use in proteomics research , it’s likely that it has some effect on protein structure or function, but the specifics would depend on the context.

Properties

IUPAC Name

benzyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933643
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149423-70-1, 149423-77-8
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-trans-1,4-cyclohexanediamine
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